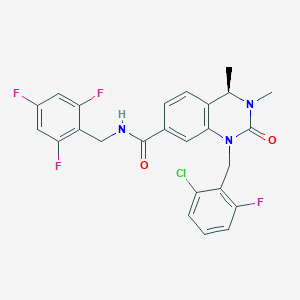

STING agonist-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H20ClF4N3O2 |

|---|---|

Molecular Weight |

505.9 g/mol |

IUPAC Name |

(4R)-1-[(2-chloro-6-fluorophenyl)methyl]-3,4-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-4H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C25H20ClF4N3O2/c1-13-16-7-6-14(24(34)31-11-17-21(29)9-15(27)10-22(17)30)8-23(16)33(25(35)32(13)2)12-18-19(26)4-3-5-20(18)28/h3-10,13H,11-12H2,1-2H3,(H,31,34)/t13-/m1/s1 |

InChI Key |

DQAVYPSHLPBIAS-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@@H]1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |

Canonical SMILES |

CC1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

The STING Agonist-10 Downstream Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of pathogenic infection or cellular damage. Activation of the STING pathway initiates a powerful downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for orchestrating an effective anti-pathogen and anti-tumor immune defense. STING agonists, such as the representative "STING agonist-10," are molecules designed to potently activate this pathway, holding significant promise for therapeutic applications in oncology and infectious diseases. This technical guide provides an in-depth overview of the core downstream signaling pathway initiated by this compound, supported by quantitative data from representative STING agonists, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathway

The downstream signaling cascade initiated by this compound is a multi-step process that culminates in the transcriptional activation of genes encoding type I interferons and other inflammatory cytokines.

Upon binding of this compound to the STING protein, which is primarily localized on the endoplasmic reticulum (ER), STING undergoes a conformational change and oligomerization. This activation leads to the translocation of STING from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates the TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons, most notably IFN-β.[4]

Concurrently, activated STING can also lead to the activation of the nuclear factor-kappa B (NF-κB) pathway. This is also mediated by TBK1, which can phosphorylate IκB kinase (IKK), leading to the degradation of the NF-κB inhibitor, IκBα.[5] The released NF-κB complex then translocates to the nucleus to induce the expression of a broad range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.

Quantitative Data on STING Agonist Activity

The potency and efficacy of STING agonists can be quantified by measuring various downstream outputs, including cytokine production and the phosphorylation of key signaling intermediates. The following tables summarize representative quantitative data for well-characterized STING agonists.

Table 1: Potency of STING Agonists in Inducing IFN-β Secretion

| STING Agonist | Cell Line | EC50 (µM) | Reference |

| 2'3'-cGAMP | THP-1 | 124 | |

| 2'3'-cGAMP | Human PBMCs | ~70 | |

| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | 39.7 | |

| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | 10.5 | |

| SHR1032 | THP1-Blue ISG cells | 0.03 |

Table 2: Dose-Dependent Cytokine Induction by STING Agonist diABZI-4 in Human Lung Tissue

| Cytokine | 3 hours post-treatment (pg/mL) |

| IFN-β | Dose-dependent increase |

| IL-6 | Dose-dependent increase |

| IP-10 (CXCL10) | Dose-dependent increase |

| Data from reference. |

Table 3: Time-Dependent Phosphorylation of TBK1 and IRF3

| STING Agonist | Cell Line | Time Point | Phosphorylated Protein | Observation | Reference |

| SHR1032 (10 µM) | THP1-STING-R232 | 0.5 - 8 hours | p-TBK1 | Peak phosphorylation observed between 1-4 hours | |

| cGAMP | Primary Human CD4 T-cells | 4 hours | p-IRF3 | Increased phosphorylation upon stimulation |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the this compound downstream signaling pathway. Below are protocols for key experiments.

Western Blot Analysis of STING Pathway Protein Phosphorylation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., THP-1 monocytes, RAW 264.7 macrophages) in complete medium.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on a polyacrylamide gel via SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

STING agonist-10 discovery and development

An In-depth Technical Guide on the Discovery and Development of Novel STING Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells, such as in the tumor microenvironment.[1][2][3][4][5] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response. This has positioned STING as a promising therapeutic target for cancer immunotherapy. This guide provides a technical overview of the discovery and development of a novel synthetic small molecule STING agonist, referred to herein as G10, a human-specific STING agonist. While the query specified "STING agonist-10," the scientific literature more prominently features a compound designated as G10 with a similar nomenclature. This document will focus on the available data for G10 and other similar novel STING agonists.

The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is sensed by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs. STING activation also leads to the activation of the NF-κB signaling pathway, further promoting the expression of pro-inflammatory cytokines.

Discovery and Preclinical Development of G10

G10 is a synthetic small molecule identified as a human-specific STING agonist. Unlike cyclic dinucleotide (CDN) agonists, which directly bind to STING, G10 activates human STING indirectly, leading to IRF3-dependent IFN expression.

Experimental Protocols

High-Throughput Screening (HTS) for STING Agonists:

A common workflow for discovering novel STING agonists involves a cell-based high-throughput screening assay.

-

Cell Line: A human monocytic cell line, such as THP-1, is often used as it endogenously expresses all the components of the cGAS-STING pathway. Alternatively, a reporter cell line, such as HEK293T, can be engineered to express STING and a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE) promoter.

-

Screening: A library of small molecules is screened for their ability to induce the expression of the reporter gene.

-

Hit Confirmation and Validation: Positive hits are then validated through secondary assays to confirm their activity and determine their mechanism of action.

In Vitro Characterization of G10

-

Mechanism of Action: G10 was found to activate both type I IFN and the canonical NLRP3 inflammasome in a STING-dependent manner in porcine cells, which are considered a good model for human immune function research. Notably, G10 alone, without a priming signal, was able to trigger the NF-κB signaling pathway.

-

Specificity: G10 is described as a human-specific STING agonist.

In Vivo Efficacy

While specific in vivo efficacy data for G10 was not detailed in the provided search results, a similar numbered compound, referred to as "10", demonstrated significant anti-tumor effects in a syngeneic colon tumor model. This compound induced tumor eradication in 80% of the treated mice and significantly improved survival rates. Other novel STING agonists have also shown robust anti-tumor activity in various murine models. For instance, compounds CS-1020 and CS-1010 showed complete responses in 63-88% and 100% of mice, respectively, in an MC38 mouse model.

Quantitative Data for Novel STING Agonists

The following table summarizes the available quantitative data for some recently developed STING agonists.

| Compound | Target | Assay | EC50/Activity | Reference |

| ZSA-51 | Human STING | THP-1 cell-based assay | 100 nM | |

| MSA-2 | Human STING | THP-1 cell-based assay | 3200 nM | |

| CS-1018 | Mouse & Human STING | In vitro cellular assays | More potent than cGAMP | |

| CS-1020 | Mouse & Human STING | In vitro cellular assays | More potent than cGAMP | |

| CS-1010 | Mouse & Human STING | In vitro cellular assays | More potent than cGAMP |

Clinical Development of STING Agonists

Several STING agonists have advanced into clinical trials for the treatment of various cancers. These trials are evaluating the safety, tolerability, and preliminary efficacy of these agents, both as monotherapies and in combination with other cancer treatments like immune checkpoint inhibitors.

| Compound | Type | Administration | Phase | Indication | NCT Number |

| MIW815 (ADU-S100) | Cyclic Dinucleotide | Intratumoral | I | Advanced/Metastatic Solid Tumors or Lymphomas | NCT03172936 |

| GSK3745417 | Non-CDN | Intratumoral | I | Advanced Solid Tumors | NCT03843359 |

| E7766 | Macrocycle-bridged | Intratumoral | I | Advanced Solid Tumors | NCT04109324 |

| SYNB1891 | Engineered Bacteria | Intratumoral | I | Advanced Solid Tumors | NCT04167137 |

Note: This table is not exhaustive and represents a selection of STING agonists in clinical development.

Logical Relationship of STING Agonist Development Phases

The development of a STING agonist follows a structured path from initial discovery to clinical application.

Conclusion

The discovery and development of novel STING agonists like G10 represent a promising frontier in cancer immunotherapy. These agents have the potential to convert "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with a robust anti-cancer immune response. While early clinical trials of first-generation STING agonists have shown modest efficacy, the development of next-generation compounds with improved pharmacokinetic properties and delivery mechanisms holds the promise of unlocking the full therapeutic potential of STING activation. Further research into the nuanced mechanisms of action of different STING agonists and their optimal combination with other therapies will be crucial for their successful clinical translation.

References

- 1. ashootoshtripathi.com [ashootoshtripathi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core of STING Agonist-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of STING agonist-10, a potent small molecule activator of the Stimulator of Interferon Genes (STING) pathway. As a promising candidate in immunotherapy, understanding its chemical structure, mechanism of action, and biological activity is paramount for its development and application in oncology and beyond.

Chemical Structure and Properties

This compound, also identified as Compound 91 in the primary literature, is a novel small molecule belonging to the cyclic urea class of STING activators.[1] Its discovery was detailed in a 2022 publication in the European Journal of Medicinal Chemistry by Sourav Basu and colleagues.[2]

Chemical Formula: C₂₅H₂₀ClF₄N₃O₂[3][4]

Molecular Weight: 505.89 g/mol [2]

SMILES String: O=C(C1=CC2=C(C=C1)--INVALID-LINK--N(C)C(N2CC3=C(F)C=CC=C3Cl)=O)NCC4=C(F)

(A 2D rendering of the chemical structure can be generated using the provided SMILES string in appropriate chemical drawing software.)

Mechanism of Action and Signaling Pathway

This compound functions as a direct activator of the STING protein, a critical component of the innate immune system. The cGAS-STING pathway is an essential surveillance mechanism for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer.

Upon binding to the STING protein, which resides on the endoplasmic reticulum, this compound induces a conformational change. This activation leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a robust anti-tumor immune response by enhancing antigen presentation and activating cytotoxic T cells and Natural Killer (NK) cells.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal effective concentration (EC₅₀) value, which indicates the concentration of the agonist that produces 50% of the maximal response.

| Parameter | Value | Cell Line | Assay | Reference |

| EC₅₀ | 2600 nM | Not Specified | STING Activation |

Further quantitative data regarding binding affinity (Kd), pharmacokinetic parameters, and in vivo efficacy are detailed in the primary publication by Basu et al. (2022).

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, specificity, and therapeutic efficacy. Below are generalized protocols representative of those used in the field.

In Vitro STING Activation Reporter Assay

This assay is used to quantify the ability of a compound to activate the STING pathway, typically by measuring the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Materials:

-

THP1-Dual™ KI-hSTING cells (or similar reporter cell line)

-

DMEM or RPMI-1640 medium with 10% FBS

-

This compound

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

CT26 colon carcinoma or B16-F10 melanoma cells

-

This compound formulated in a suitable vehicle

-

Calipers for tumor measurement

-

Syringes and needles

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound or vehicle via intratumoral, intravenous, or another appropriate route on a specified dosing schedule.

-

Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Plot mean tumor volume over time for each group and calculate Tumor Growth Inhibition (TGI).

Conclusion

This compound represents a significant advancement in the development of small molecule immunotherapies. Its potent activation of the STING pathway offers a promising strategy for converting immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

References

In Vitro Characterization of a Model STING Agonist: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a model STING (Stimulator of Interferon Genes) agonist. It is intended for researchers, scientists, and drug development professionals working on novel immunotherapies targeting the STING pathway. This document outlines key experimental protocols, presents representative quantitative data, and illustrates the underlying signaling pathway and experimental workflows.

Introduction to the STING Pathway

The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1][2] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3][4] This, in turn, orchestrates a robust anti-tumor and anti-viral immune response.

Pharmacological activation of the STING pathway with small molecule agonists has emerged as a promising strategy in cancer immunotherapy. These agonists can mimic the natural ligand of STING, cyclic GMP-AMP (cGAMP), leading to the activation of downstream signaling. The in vitro characterization of these agonists is a crucial step in their development, providing essential information on their potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize representative quantitative data for a model STING agonist based on publicly available information. These values are indicative and may vary depending on the specific compound and experimental conditions.

Table 1: Cellular Activity of a Model STING Agonist

| Cell Line | Assay Type | Readout | EC50 Value (µM) | Reference |

| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 | |

| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 | |

| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |

Table 2: Target Engagement of a Model STING Agonist

| Assay Type | Target | Metric | Value (µM) | Reference |

| Competition Binding Assay | Recombinant Human STING | IC50 vs. 3H-cGAMP | 4.1 ± 2.2 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

STING Activation Reporter Assay

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in a commercially available cell line.

Materials:

-

THP1-Dual™ KI-hSTING cells

-

DMEM or RPMI-1640 medium supplemented with 10% FBS

-

Model STING agonist

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the model STING agonist in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Cytokine Release Assay

This protocol outlines the quantification of IFN-β production from human peripheral blood mononuclear cells (PBMCs) upon treatment with a STING agonist.

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS

-

Model STING agonist

-

IFN-β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed human PBMCs at an appropriate density in a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of the model STING agonist in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the logarithm of the agonist concentration to determine the EC50 value.

Visualizations

The following diagrams illustrate the STING signaling pathway and a general experimental workflow for the in vitro characterization of a STING agonist.

Caption: The cGAS-STING signaling pathway.

Caption: In vitro characterization workflow for a STING agonist.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of STING Agonist-10 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with pathogen infection and cellular damage. Activation of STING triggers a potent downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a broad anti-pathogen and anti-tumor immune response. Pharmacological activation of this pathway with STING agonists has emerged as a promising therapeutic strategy in oncology and infectious diseases. This technical guide provides an in-depth overview of the role of a representative STING agonist, herein referred to as STING agonist-10, in activating innate immunity, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound functions by directly or indirectly activating the STING protein, which resides on the endoplasmic reticulum (ER). Upon activation, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus.[1][2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, particularly IFN-β.[3]

Simultaneously, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10. This multifaceted cytokine and chemokine response is central to the immunostimulatory effects of STING agonists, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to the site of inflammation or the tumor microenvironment.

Quantitative Data on STING Agonist Activity

The efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for different classes of STING agonists, providing a comparative overview of their potency and anti-tumor activity.

Table 1: In Vitro Activity of Representative STING Agonists

| Agonist Class | Representative Agonist | Cell Line | Assay Type | Readout | EC50 Value (µM) | Reference |

| Cyclic Dinucleotide (CDN) | 2'3'-cGAMP | THP-1 | Reporter Assay | ISRE-Luciferase | High µM range (without transfection) | |

| Cyclic Dinucleotide (CDN) | ADU-S100 (MIW815) | THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 | |

| Non-CDN Small Molecule | G10 | Porcine PK15 cells | RT-qPCR | IFN-β mRNA | Dose-dependent increase | |

| Non-CDN Small Molecule | BNBC | HepG2/STING/ISG54Luc | Reporter Assay | Luciferase Activity | 2.2 | |

| Non-CDN Small Molecule | SR-717 | ISG-THP1 (WT) | Reporter Assay | ISG Induction | 2.1 |

Table 2: In Vivo Anti-Tumor Efficacy of Representative STING Agonists

| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | |

| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% | |

| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | |

| CT26 Colon Carcinoma | BALB/c | 100 µg ALG-031048, intratumoral, 3x q3d | 90% complete tumor regression |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are protocols for key experiments.

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

Materials:

-

THP1-Dual™ KI-hSTING cells

-

DMEM or RPMI-1640 medium with 10% FBS

-

This compound

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

Protocol 2: Measurement of Cytokine Secretion by ELISA

This protocol details the quantification of IFN-β secretion from cells treated with a STING agonist.

Materials:

-

Target cells (e.g., THP-1 monocytes, primary immune cells)

-

Complete cell culture medium

-

This compound

-

Transfection reagent (if necessary for agonist delivery)

-

Phosphate-buffered saline (PBS)

-

Human or mouse IFN-β ELISA kit

-

96-well cell culture plates

-

96-well ELISA plates

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate to achieve 70-90% confluency on the day of treatment. For THP-1 cells, differentiation with PMA may be required.

-

Agonist Preparation and Delivery: Prepare a dose-response curve of this compound. If the agonist has low cell permeability, complex it with a transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Cell Treatment: Replace the cell culture medium with the medium containing the STING agonist (or agonist-transfection reagent complex) and incubate for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA: Perform the ELISA for IFN-β on the collected supernatants according to the kit manufacturer's protocol.

Protocol 3: Western Blot for Phosphorylation of STING and IRF3

This protocol allows for the direct assessment of STING pathway activation by detecting the phosphorylation of key signaling proteins.

Materials:

-

Target cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3, anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and develop the blot using a chemiluminescent substrate.

-

Image the blot using a suitable imager.

-

Protocol 4: In Vivo Anti-Tumor Efficacy Study

This protocol provides a framework for evaluating the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)

-

This compound formulated in a suitable vehicle (e.g., saline)

-

Calipers for tumor measurement

-

Syringes and needles

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

-

Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period for further analysis (e.g., immune cell infiltration in the tumor).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core STING signaling pathway and a typical experimental workflow for evaluating STING agonists.

Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA.

Caption: A typical experimental workflow for the evaluation of a novel STING agonist.

Conclusion

This compound, as a representative activator of the STING pathway, holds significant promise for immunotherapy. Its ability to induce a robust type I interferon response and a broad pro-inflammatory cytokine profile makes it a potent modulator of the innate immune system. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to effectively characterize and advance novel STING agonists. Further research into optimizing delivery methods, understanding the nuances of different agonist classes, and exploring combination therapies will be crucial in translating the potent immunostimulatory effects of STING activation into effective clinical treatments.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Human-Specific STING Agonist G10 Activates Type I Interferon and the NLRP3 Inflammasome in Porcine Cells [frontiersin.org]

- 4. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

A Technical Deep Dive into Non-Cyclic Dinucleotide STING Agonists

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal target in immuno-oncology. Activation of STING triggers a potent innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn bridges the gap to a robust adaptive anti-tumor immunity. While natural cyclic dinucleotide (CDN) agonists of STING have shown promise, their therapeutic application has been hampered by issues such as poor membrane permeability and stability. This has spurred the development of non-cyclic dinucleotide (non-CDN) STING agonists, a diverse class of small molecules designed to overcome these limitations and offer improved pharmacological properties. This technical guide provides a comprehensive review of the current landscape of non-CDN STING agonists, focusing on their mechanism of action, quantitative data, and the experimental protocols used for their characterization.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger-associated molecular pattern, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.

Figure 1: Simplified diagram of the cGAS-STING signaling pathway.

Non-Cyclic Dinucleotide STING Agonists: A Quantitative Overview

A variety of non-CDN STING agonists have been developed, each with unique chemical scaffolds and properties. The following table summarizes key quantitative data for some of the most well-characterized non-CDN STING agonists.

| Agonist | Assay Type | Cell Line / System | EC50 / IC50 | Reference |

| diABZI | IFN-β Secretion | Human PBMCs | EC50: 130 nM | [1] |

| STING Activation (IRF) | THP1-Dual™ Cells | EC50: 0.144 nM | [2] | |

| STING Binding (competitive) | Human STING | IC50: 20 nM | [3] | |

| MSA-2 | IFN-β Secretion | THP-1 Cells | EC50: as low as 8 nM (covalent dimer) | [4] |

| STING Binding (competitive) | Human STING | - | [5] | |

| STING Activation | THP-1 Cells | - | ||

| SR-717 | IFN-β Induction | - | EC80: 3.6 µM | |

| STING Binding (competitive) | Human STING | IC50: 7.8 µM | ||

| SNX281 | STING Activation | HEK293T-hSTING(HAQ) | - | |

| Cytokine Release (IFN-β, IL-6, TNF-α) | - | - | ||

| E7766 | STING Activation | Human PBMCs | IC50: 0.15-0.79 µM (across genotypes) | |

| STING Binding | Recombinant STING | Kd: 40 nM | ||

| IFN-β Expression | Human PBMCs | EC50: 0.15-0.79 µmol/L |

Key Experimental Protocols

The characterization of non-CDN STING agonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

STING Activation Reporter Assay

This assay quantifies the activation of the STING pathway by measuring the activity of a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter.

Materials:

-

THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS

-

Non-CDN STING agonist of interest

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the non-CDN STING agonist in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Figure 2: Workflow for a STING activation reporter assay.

Cytokine Release Assay (ELISA)

This protocol measures the secretion of specific cytokines, such as IFN-β, into the cell culture supernatant following STING activation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or other relevant immune cells

-

RPMI-1640 medium with 10% FBS

-

Non-CDN STING agonist

-

ELISA kit for the cytokine of interest (e.g., IFN-β)

-

96-well plate for cell culture

-

Plate reader for ELISA

Procedure:

-

Cell Seeding: Plate PBMCs at an appropriate density in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the non-CDN STING agonist. Include a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of the cytokine. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of a non-CDN STING agonist in a syngeneic mouse tumor model.

Materials:

-

6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

-

Non-CDN STING agonist formulated for in vivo administration

-

Calipers for tumor measurement

-

Syringes and needles

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to establish and reach a predetermined size (e.g., 50-100 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the non-CDN STING agonist via the desired route (e.g., intratumoral, intravenous, oral) according to a predefined schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Monitoring: Monitor the mice for signs of toxicity and record body weight regularly.

-

Endpoint: At the end of the study (or when tumors reach a humane endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).

-

Data Analysis: Plot tumor growth curves and compare the tumor volumes between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Figure 3: General workflow for an in vivo anti-tumor efficacy study.

Conclusion

Non-cyclic dinucleotide STING agonists represent a promising class of immunotherapeutic agents with the potential to overcome the limitations of their CDN counterparts. Their diverse chemical structures and improved pharmacological properties offer new avenues for the treatment of cancer and other diseases. The continued development and characterization of these molecules, guided by the robust experimental protocols outlined in this guide, will be crucial for their successful translation into the clinic. The quantitative data and methodologies presented here provide a valuable resource for researchers and drug developers working at the forefront of STING-targeted therapies.

References

The Role of STING Agonist G10 in the Production of Type I Interferons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response, largely through the production of type I interferons (IFN-I). Pharmacological activation of STING is a promising therapeutic strategy for a variety of diseases, including cancer and infectious diseases. This technical guide provides an in-depth overview of a specific human STING agonist, G10, and its role in the induction of type I interferons. We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction to the STING Pathway and Type I Interferon Production

The cGAS-STING pathway is a key signaling cascade that senses the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[1]

Activation of STING triggers a conformational change and its translocation from the ER to the Golgi apparatus.[2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, primarily IFN-α and IFN-β.[3] Secreted type I interferons can then act in an autocrine or paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate the adaptive immune response.

STING Agonist G10: A Human-Specific Activator

G10 is a novel, synthetic small molecule that has been identified as a human-specific agonist of the STING pathway. Unlike the natural ligand cGAMP, G10 is a non-nucleotide agonist. It triggers the IRF3-dependent transcription of type I interferons in human cells, leading to a potent antiviral response. Notably, G10's activity appears to be specific to human STING, with no significant activation observed in murine cells.

Mechanism of Action of G10

G10 directly binds to human STING, inducing its activation. This activation leads to the downstream signaling cascade involving TBK1 and IRF3, ultimately resulting in the production of type I interferons. Interestingly, in some human cell types like fibroblasts, G10 has been shown to predominantly activate the IRF3 pathway without significant induction of NF-κB-dependent genes.

Quantitative Data for STING Agonist G10

The following table summarizes the available quantitative data regarding the biological activity of G10.

| Parameter | Value | Cell Line/System | Reference |

| Antiviral Activity (IC90) | |||

| Chikungunya virus (CHIKV) | 8.01 µM | Human fibroblasts | |

| Venezuelan Equine Encephalitis Virus (VEEV) | 24.57 µM | Human fibroblasts |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of STING agonists like G10.

Quantification of IFN-β Production by ELISA

This protocol describes the measurement of secreted IFN-β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human IFN-β ELISA kit (commercially available from various suppliers)

-

Cell culture supernatant from cells treated with G10 or control

-

Reagent-grade water

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

Stop solution

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Add 100 µL of standard or sample to each well of the antibody-coated microplate.

-

Incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).

-

Aspirate each well and wash four times with 300 µL of wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Incubate for the time and temperature specified in the kit manual (typically 1 hour at room temperature).

-

Aspirate and wash each well four times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for the time and temperature specified in the kit manual (typically 45 minutes at room temperature).

-

Aspirate and wash each well four times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate in the dark for the time specified in the kit manual (typically 15-30 minutes at room temperature).

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

-

Calculate the concentration of IFN-β in the samples by comparing the absorbance to the standard curve.

IRF3-Luciferase Reporter Assay for STING Activation

This assay measures the activation of the IRF3 transcription factor, a key downstream effector of STING signaling, using a luciferase reporter system.

Materials:

-

THP-1-Dual™ ISG-Lucia/KI-hSTING cells (or other suitable reporter cell line)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

G10 or other STING agonists

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate at a density recommended by the cell line provider (e.g., 100,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of G10 in cell culture medium.

-

Add the diluted G10 or control vehicle to the cells.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for 10-15 minutes to allow for cell lysis and luciferase reaction.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the concentration of G10 to determine the dose-response relationship and calculate the EC50 value.

Quantification of IFN-β mRNA by RT-qPCR

This protocol details the measurement of IFN-β gene expression at the mRNA level using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for human IFN-β and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

-

Nuclease-free water

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells with G10 or control for a specified time (e.g., 6 hours).

-

Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for IFN-β or the housekeeping gene, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for IFN-β and the housekeeping gene.

-

Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated cells.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the STING signaling pathway and a typical experimental workflow.

Caption: STING signaling pathway activated by G10 leading to IFN-β gene transcription.

Caption: Experimental workflow for quantifying the induction of Type I Interferon by G10.

Conclusion

STING agonist G10 represents a valuable tool for studying the human STING pathway and holds therapeutic potential due to its ability to induce a robust type I interferon response. This guide has provided a comprehensive overview of G10, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental procedures. Further research is warranted to fully elucidate the therapeutic efficacy and safety profile of G10 and other novel STING agonists in various disease contexts.

References

Cellular Uptake and Localization of STING Agonist-10: A Technical Guide

Disclaimer: Information regarding the specific molecule designated "STING agonist-10" (also known as Compound 91) is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive framework based on established methodologies and data from analogous non-cyclic dinucleotide, small-molecule STING agonists. The quantitative data and specific protocols are representative examples intended to guide researchers in their investigations.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response. Activation of STING is a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors by inducing type I interferons and other pro-inflammatory cytokines. STING agonists, molecules designed to activate this pathway, are under intense investigation.

This compound is a potent small-molecule cyclic urea activator of STING with an EC50 of 2600 nM.[1] Unlike natural cyclic dinucleotide (CDN) agonists, which often suffer from poor membrane permeability due to their negative charges, small-molecule agonists are designed for improved cellular uptake and favorable pharmacokinetic properties.[2][3] Understanding the mechanisms of cellular entry and subsequent subcellular localization of these agonists is paramount for optimizing their therapeutic efficacy. This technical guide outlines the core principles and experimental methodologies for characterizing the cellular uptake and localization of this compound.

The STING Signaling Pathway

Under basal conditions, STING is a transmembrane protein primarily residing in the endoplasmic reticulum (ER).[4] Upon binding of an agonist, STING undergoes a conformational change and oligomerization.[3] This activation triggers the translocation of STING from the ER, through the ER-Golgi intermediate complex (ERGIC), to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes.

Figure 1: The cGAS-STING Signaling Pathway.

Data Presentation: Cellular Uptake and Localization

Quantitative analysis is crucial for understanding the pharmacodynamics of this compound. The following tables present hypothetical, yet representative, data for a small-molecule STING agonist.

Table 1: Physicochemical Properties (Hypothetical)

| Property | Value | Implication for Cellular Uptake |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for passive diffusion across cell membranes. |

| LogP | 2.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| pKa | 8.5 (basic) | Mostly ionized at physiological pH, may favor transporter-mediated uptake. |

| Aqueous Solubility | 50 µg/mL | Sufficient for formulation in cellular assays. |

Table 2: Time- and Concentration-Dependent Uptake in THP-1 Cells (Hypothetical LC-MS/MS Data)

| Concentration | 1 hour (pmol/10^6 cells) | 4 hours (pmol/10^6 cells) | 8 hours (pmol/10^6 cells) |

|---|---|---|---|

| 1 µM | 5.2 ± 0.6 | 15.8 ± 1.5 | 22.4 ± 2.1 |

| 5 µM | 28.1 ± 3.0 | 81.3 ± 7.5 | 115.6 ± 10.8 |

| 10 µM | 55.9 ± 5.2 | 155.2 ± 14.9 | 210.7 ± 19.5 |

Table 3: Effect of Transport Inhibitors on Uptake (Hypothetical Data)

| Condition (10 µM Agonist, 4h) | Intracellular Concentration (% of Control) | Potential Mechanism Implicated |

|---|---|---|

| Control (DMSO) | 100% | - |

| Verapamil (Efflux pump inhibitor) | 145% ± 12% | Substrate for efflux pumps (e.g., P-gp). |

| Chlorpromazine (Clathrin-mediated endocytosis inhibitor) | 95% ± 8% | Minor role of clathrin-mediated endocytosis. |

| Amiloride (Macropinocytosis inhibitor) | 98% ± 10% | Macropinocytosis is not a primary uptake route. |

| 4°C Incubation | 35% ± 5% | Energy-dependent transport and/or reduced membrane fluidity. |

Table 4: Subcellular Localization in THP-1 Cells (Hypothetical Data from Subcellular Fractionation & Western Blot)

| Cellular Fraction | % of Total STING Protein | % of p-STING (Ser366) (1h post-stimulation) |

|---|---|---|

| Cytosol | < 5% | < 2% |

| Endoplasmic Reticulum | 85% ± 7% | 45% ± 5% |

| Golgi/Vesicles | 10% ± 3% | 53% ± 6% |

| Nucleus | < 2% | < 1% |

Experimental Protocols

Detailed methodologies are required to obtain reliable data on the uptake and localization of this compound.

Protocol 1: Quantitative Cellular Uptake Analysis by LC-MS/MS

This method provides highly sensitive and specific quantification of the intracellular concentration of the agonist.

Figure 2: LC-MS/MS workflow for quantifying agonist uptake.

Materials:

-

THP-1 monocytes or other relevant cell line.

-

Complete cell culture medium.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer: Methanol:Acetonitrile:Water (50:30:20) with a suitable internal standard.

-

24-well cell culture plates.

-

Cell scraper.

Procedure:

-

Cell Seeding: Seed cells (e.g., 2 x 10^5 cells/well) in a 24-well plate and incubate overnight.

-

Agonist Treatment: Aspirate the medium, wash once with warm PBS, and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time points (e.g., 1, 4, 8 hours).

-

Cell Harvesting: After incubation, place the plate on ice. Aspirate the medium and wash the cell monolayer three times with ice-cold PBS to remove unbound agonist.

-

Cell Lysis: Add 200 µL of ice-cold Lysis Buffer containing an internal standard to each well.

-

Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Centrifuge the lysates at >14,000 x g for 10 minutes at 4°C.

-

Sample Analysis: Transfer the supernatant to a new tube or plate for analysis by a validated LC-MS/MS method.

-

Quantification: Generate a standard curve using known concentrations of this compound in the lysis buffer. Calculate the intracellular concentration and normalize it to the cell number or total protein content.

Protocol 2: Subcellular Localization by Confocal Microscopy

This protocol allows for the visualization of the agonist's subcellular location, ideally using a fluorescently-labeled version of the agonist or by observing the translocation of its target, STING.

Figure 3: Confocal microscopy workflow for localization.

Materials:

-

Cells seeded on glass coverslips.

-

This compound.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary antibodies: Rabbit anti-STING, Mouse anti-GM130 (Golgi marker), Mouse anti-Calreticulin (ER marker).

-

Fluorescently-labeled secondary antibodies: Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594.

-

DAPI nuclear stain.

-

Mounting medium.

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound or vehicle control for the desired time (e.g., 60-90 minutes to observe translocation).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash 3x with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash 3x with PBS and block with Blocking Buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash 3x with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash 3x with PBS, counterstain nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.

-

Imaging: Visualize cells using a confocal microscope. Assess the colocalization of STING with the ER and Golgi markers in treated versus untreated cells to visualize translocation.

Protocol 3: Subcellular Fractionation and Western Blotting

This biochemical method separates cellular compartments to determine where STING and its phosphorylated, active form are located after agonist treatment.

Figure 4: Subcellular fractionation and analysis workflow.

Materials:

-

Treated and untreated cell pellets.

-

Hypotonic Fractionation Buffer (e.g., containing HEPES, KCl, MgCl2, EDTA, EGTA, and protease/phosphatase inhibitors).

-

Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27G).

-

Centrifuges (standard and ultracentrifuge).

-

Antibodies: anti-STING, anti-p-STING (Ser366), anti-p-IRF3 (Ser396), anti-Lamin B1 (nuclear marker), anti-Calreticulin (ER marker), anti-GAPDH (cytosolic marker).

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic Fractionation Buffer and incubate on ice for 20 minutes to swell the cells.

-

Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times.

-

Nuclear Fraction: Centrifuge the homogenate at ~700 x g for 5 minutes at 4°C. The pellet contains the nuclei. The supernatant contains cytoplasm, mitochondria, and microsomes (ER/Golgi).

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at ~10,000 x g for 10 minutes at 4°C. The pellet contains the mitochondria.

-

Microsomal and Cytosolic Fractions: Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (ER and Golgi), and the supernatant is the cytosolic fraction.

-

Western Blotting: Lyse each pelleted fraction and measure protein concentration. Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies against STING, p-STING, and organelle-specific markers to confirm fraction purity and determine protein localization.

References

Methodological & Application

Application Notes and Protocols for STING Agonist-10 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of STING (Stimulator of Interferon Genes) agonists, with a focus on a representative agonist, herein referred to as STING agonist-10, a placeholder for various novel synthetic agonists. This document details the underlying mechanism of action, experimental protocols for efficacy studies in animal models, and key quantitative outcomes.

Introduction

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][4] This response is pivotal for anti-viral defense and anti-tumor immunity.[1] Pharmacological activation of STING with agonists has emerged as a promising therapeutic strategy to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot," T cell-inflamed tumors that are more susceptible to immunotherapy. STING agonists have demonstrated potent anti-tumor efficacy in various preclinical cancer models, both as monotherapy and in combination with immune checkpoint inhibitors.

Mechanism of Action: The STING Signaling Pathway

Upon binding of a STING agonist, the STING protein, localized on the endoplasmic reticulum, undergoes a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3) and IκB kinase (IKK). Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I IFNs (IFN-α/β). This cascade initiates a robust anti-tumor response characterized by:

-

Activation of Dendritic Cells (DCs): Type I IFNs stimulate DCs to mature and enhance their antigen presentation capabilities.

-

Priming and Recruitment of T Cells: Activated DCs migrate to lymph nodes to prime naive T cells, leading to the generation of tumor-specific cytotoxic CD8+ T cells that infiltrate the tumor.

-

Remodeling the Tumor Microenvironment (TME): The influx of immune cells and the secretion of inflammatory cytokines transform the TME from an immunosuppressive to an immunogenic state.

References

Application Notes and Protocols: STING Agonist-10 for Cancer Immunotherapy Research

For Research Use Only.

Introduction

STING (Stimulator of Interferon Genes) is a critical signaling adaptor protein that plays a pivotal role in the innate immune system.[1][2][3][4] Activation of the STING pathway is triggered by the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within tumor cells.[1] Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances the cross-priming of antigen-specific CD8+ T cells, and facilitates the recruitment of immune cells into the tumor microenvironment, ultimately leading to a potent anti-tumor immune response. STING agonists are molecules designed to intentionally activate this pathway and are being actively investigated as promising cancer immunotherapeutic agents.

STING Agonist-10 is a potent, synthetic, non-cyclic dinucleotide small molecule agonist of human STING. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro and in vivo cancer immunotherapy research.

Mechanism of Action

This compound directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes. The secreted type I interferons can then act in an autocrine and paracrine manner to amplify the anti-tumor immune response.

Figure 1: STING Signaling Pathway Activation by this compound.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize representative quantitative data.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Readout | EC50 Value (µM) |

| IRF-Luciferase Reporter Assay | THP1-Dual™ Cells | Luciferase Activity | 0.8 - 3.5 |

| Cytokine Release Assay | Human PBMCs | IFN-β Production | 1.5 - 8.0 |

| Cytokine Release Assay | Murine DC2.4 Cells | CXCL10 Production | 0.5 - 5.0 |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Complete Response Rate (%) |

| B16-F10 Melanoma | C57BL/6 | 25 µg, intratumoral, days 7, 10, 13 | ~70% | ~20% |

| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~85% | ~40% |

| 4T1 Breast Cancer | BALB/c | 50 µg, intratumoral, + anti-PD-1, days 9, 12, 15 | >90% | ~60% |

Experimental Protocols

Protocol 1: In Vitro STING Pathway Activation using a Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP1-Dual™ cells.

Materials:

-

THP1-Dual™ KI-hSTING cells (InvivoGen)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and relevant selection antibiotics

-

This compound

-

Luciferase assay reagent (e.g., QUANTI-Luc™, InvivoGen)

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

Figure 2: Workflow for In Vitro STING Activation Assay.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.

Materials:

-

6-8 week old female C57BL/6 or BALB/c mice

-

B16-F10 melanoma or CT26 colon carcinoma cells

-

This compound formulated in a suitable vehicle (e.g., sterile saline)

-

Calipers for tumor measurement

-

Syringes and needles for tumor implantation and treatment

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

-

Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach a predetermined size limit or at the end of the study period for analysis of tumor-infiltrating lymphocytes (TILs) and other immunological parameters.

Figure 3: Workflow for In Vivo Anti-Tumor Efficacy Study.

Safety and Handling

This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be observed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Ordering Information

For information on purchasing this compound, please contact our sales department or visit our website.

Disclaimer: The experimental protocols provided are intended as a guide. Researchers may need to optimize conditions for their specific experimental setup and cell lines. The data presented are representative and may vary depending on the experimental conditions.

References

Application Notes and Protocols: Enhancing Anti-Tumor Immunity with STING Agonist-10 in Combination with Checkpoint Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of innate immune activation and checkpoint inhibition represents a promising frontier in cancer immunotherapy. Stimulator of Interferon Genes (STING) agonists, such as STING agonist-10, have emerged as potent activators of the innate immune system, capable of transforming the tumor microenvironment from immunologically "cold" to "hot." This application note provides a comprehensive overview and detailed protocols for utilizing this compound in conjunction with immune checkpoint inhibitors to enhance anti-tumor responses.

The activation of the cGAS-STING pathway initiates a cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][4][5] This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and facilitates the recruitment and activation of tumor-specific T cells. However, tumors can employ mechanisms to evade this immune assault, notably through the upregulation of immune checkpoint proteins like PD-L1.

Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by blocking these "brakes" on the immune system, thereby unleashing the full cytotoxic potential of T cells against cancer cells. The synergy between STING agonists and checkpoint inhibitors lies in a dual approach: the STING agonist primes and invigorates the anti-tumor immune response, while the checkpoint inhibitor ensures that this response is not prematurely suppressed. Preclinical and early clinical studies have demonstrated that this combination can lead to more profound and durable anti-tumor effects than either agent alone, even in tumors resistant to checkpoint inhibitor monotherapy.

Signaling Pathways

To effectively utilize this combination therapy, a thorough understanding of the underlying signaling pathways is crucial.

STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.

Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of Type I interferons and inflammatory cytokines.

Checkpoint Inhibitor Mechanism of Action

Immune checkpoint inhibitors block the signals that tumors use to suppress T cell activity.

References

Application Notes and Protocols for STING Agonist-10 Delivery Systems and Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction